molecular formula C11H9IN2O B1452820 2-benzyl-5-iodopyridazin-3(2H)-one CAS No. 825633-93-0

2-benzyl-5-iodopyridazin-3(2H)-one

Cat. No. B1452820
CAS RN: 825633-93-0
M. Wt: 312.11 g/mol
InChI Key: LLOBDGYMMSDMEV-UHFFFAOYSA-N
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Description

2-benzyl-5-iodopyridazin-3(2H)-one, also known as 5-Iodopyridazin-2-ylbenzene, is an organic compound with a molecular formula of C10H8IN. It is a colorless solid that is soluble in polar organic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Chemical Reactions and Synthesis

2-benzyl-5-iodopyridazin-3(2H)-one has been explored for its unique reactivity and potential in synthesizing functionalized molecules. One study demonstrated that when 2-benzyl-5-halopyridazin-3(2H)-ones reacted with Grignard reagents, followed by quenching with electrophiles, it unexpectedly yielded 4,5-disubstituted pyridazin-3(2H)-ones. This reaction is significant as it represents the first instance of cine substitution where the anionic σ(H)-adduct is quenched by electrophiles before elimination, providing insights into the mechanism of the reaction and opening pathways for synthesizing C-4 alkyl and aryl derivatives (Verhelst et al., 2011).

Furthermore, 2-acylpyridazin-3(2H)-ones, including 2-benzyl-5-iodopyridazin-3(2H)-one, have been utilized as acyl transfer agents in eco-friendly and atom-economical synthesis processes. These methods are particularly noteworthy for their efficiency and potential applications in organic synthesis, medicinal chemistry, and industrial chemistry, emphasizing the versatility of 2-benzyl-5-iodopyridazin-3(2H)-one in various chemical synthesis contexts (Sung et al., 2013).

Biological Activity and Applications

The bioactivity of benzoxazinones, a class of compounds related to 2-benzyl-5-iodopyridazin-3(2H)-one, has garnered attention due to its phytotoxic, antifungal, antimicrobial, and antifeedant effects, among others. This has led to the exploration of these compounds as potential leads for natural herbicide models and pharmaceutical development. The ecological behavior and chemical defense mechanisms associated with these compounds further underline their significance in ecological and pharmacological studies (Macias et al., 2009).

properties

IUPAC Name

2-benzyl-5-iodopyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O/c12-10-6-11(15)14(13-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOBDGYMMSDMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677529
Record name 2-Benzyl-5-iodopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-5-iodopyridazin-3(2H)-one

CAS RN

825633-93-0
Record name 2-Benzyl-5-iodopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Benzyl-4,5-dichloropyridazin-3(2H)-one (32.3 g, 127 mmol) was dissolved in hydriodic acid (223 mL) and the mixture was refluxed at 115° C. overnight. The mixture was poured into dichloromethane and 30% sodium thiosulphate (250 mL), and extracted with dichloromethane (3×250 mL). The combined organics were washed with 30% sodium thiosulphate several times (total 1 L), dried (sodium sulfate), and concentrated. Dichloromethane was added to the residue and the precipitate was collected by filtration to afford the title compound. 1H NMR (500 MHz, CD3SOCD3) δ 8.17 (s, 1H); 7.61 (s, 1H); 7.23-7.33 (m, 5H); 5.17 (s, 2H). LRMS (APCI) calc'd for (C11H10IN2O) [M+H]+, 313.0. found 313.0.
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
223 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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